

H-0106 dihydrochloride specificity compared to other ROCK inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

[Get Quote](#)

A Comparative Guide to the Specificity of H-1152 Dihydrochloride and Other ROCK Inhibitors

For researchers, scientists, and drug development professionals, selecting the right tool is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of the Rho-associated coiled-coil kinase (ROCK) inhibitor H-1152 dihydrochloride with other commonly used ROCK inhibitors, including Y-27632, Fasudil, and Ripasudil. The focus of this comparison is on the specificity of these inhibitors, supported by experimental data.

Introduction to ROCK Inhibitors

ROCKs are serine/threonine kinases that play a crucial role in various cellular functions, including the regulation of cell shape, motility, and contraction, by acting on the cytoskeleton. Dysregulation of the ROCK signaling pathway has been implicated in a variety of diseases, making ROCK a significant therapeutic target. ROCK inhibitors are valuable tools in both basic research and clinical applications. There are two main isoforms of ROCK: ROCK1 and ROCK2. While many inhibitors target both isoforms, the development of isoform-specific inhibitors is an ongoing area of research.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of H-1152 dihydrochloride, Y-27632, Fasudil, and Ripasudil against a panel of kinases. Lower IC50

values indicate greater potency. The data is compiled from various sources to provide a comprehensive overview of the inhibitors' specificity.

Kinase	H-1152 dihydrochloride IC50 (µM)	Y-27632 IC50 (µM)	Fasudil IC50 (µM)	Ripasudil IC50 (µM)
ROCK1	-	~0.22 (Ki)[1]	0.33 (Ki)[2]	0.051[3]
ROCK2	0.012[4][5]	~0.3 (Ki)[1]	0.158[2]	0.019[3]
PKA	3.03[4][5]	>250	4.58[2]	-
PKC	5.68[4][5]	>250	12.30[2]	-
PKG	0.360[4][5]	-	1.650[2]	-
CAMKII	0.180[4][5]	-	-	-
Aurora A	0.745[4][5]	-	-	-
MLCK	28.3[4]	>250	-	-

Note: Some values are presented as Ki (inhibition constant) which is a measure of inhibitor potency. A lower Ki value indicates a more potent inhibitor. Data for all kinases was not available for all inhibitors.

From the data, H-1152 dihydrochloride emerges as a highly potent ROCK2 inhibitor with an IC50 value of 12 nM.[4][5] It demonstrates significant selectivity for ROCK2 over other kinases in the panel, with IC50 values for off-target kinases being substantially higher. Ripasudil also shows high potency for both ROCK1 and ROCK2.[3] Y-27632 is a widely used and specific ROCK inhibitor, though it is less potent than H-1152.[1] Fasudil, while a potent ROCK inhibitor, also shows some activity against other kinases like PKA andPKG at higher concentrations.[2]

Experimental Protocols

The determination of inhibitor specificity is crucial for the interpretation of experimental results. A common method to assess this is through in vitro kinase assays.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a specific kinase.

1. Materials and Reagents:

- Purified recombinant kinase (e.g., ROCK2)
- Kinase-specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
- ATP (Adenosine triphosphate)
- Test compound (e.g., H-1152 dihydrochloride) dissolved in a suitable solvent (e.g., DMSO)
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
- 96-well or 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader for luminescence detection

2. Procedure:

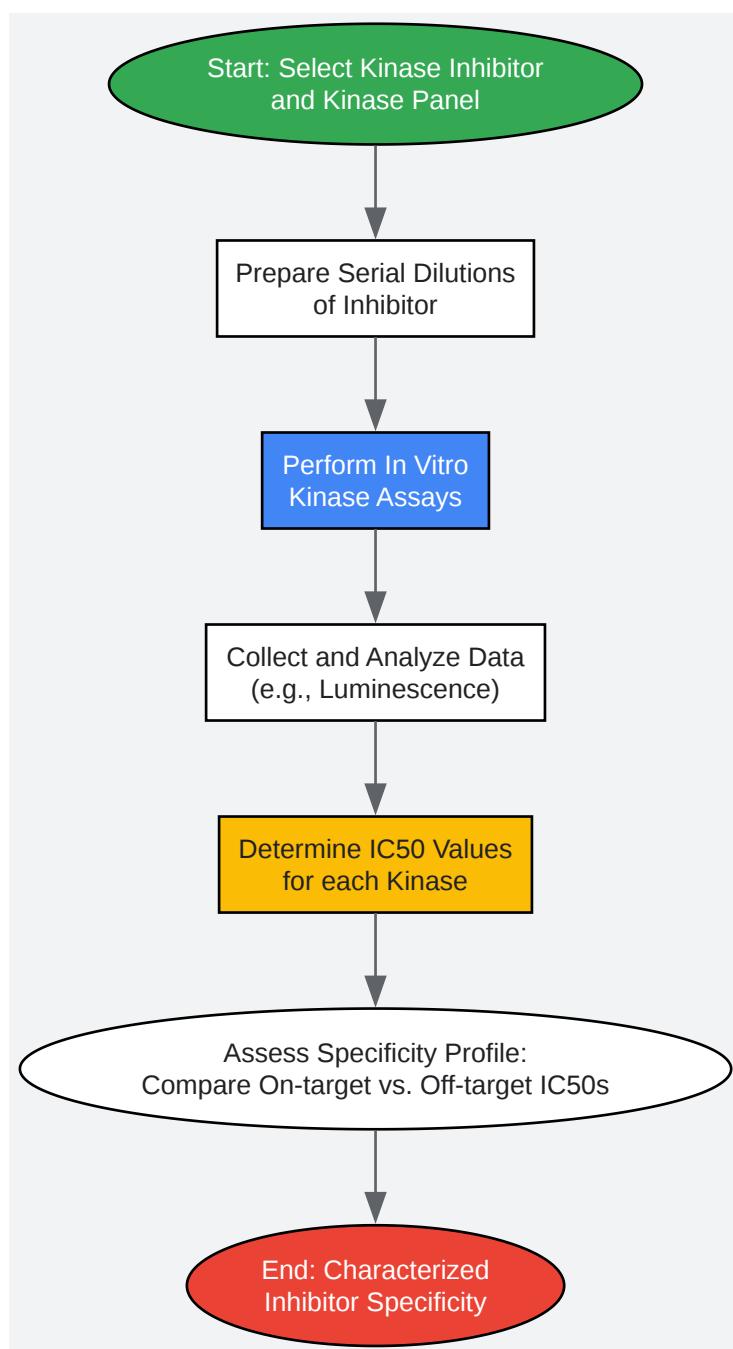
- Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer.
- Reaction Setup: In each well of the assay plate, add the following components in order:
 - Test compound at various concentrations.
 - Purified kinase at a predetermined optimal concentration.
 - A mixture of the kinase substrate and ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete

the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then measured via a luciferase-based reaction, producing a luminescent signal.

- Data Analysis: The luminescence signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

ROCK Signaling Pathway


The following diagram illustrates the central role of ROCK in mediating cellular responses.

[Click to download full resolution via product page](#)

Caption: The ROCK signaling pathway, illustrating the activation of ROCK by RhoA and its downstream effects on the actin cytoskeleton, leading to cell contraction and motility. ROCK inhibitors block these effects.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines the typical workflow for assessing the specificity of a kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for determining the specificity of a kinase inhibitor through in vitro kinase assays and IC₅₀ value determination.

Conclusion

The choice of a ROCK inhibitor should be guided by the specific requirements of the experiment. H-1152 dihydrochloride stands out for its high potency and selectivity for ROCK2, making it an excellent tool for studies focused on this particular isoform. Y-27632 remains a reliable and widely used ROCK inhibitor with good specificity. Fasudil, while effective, may have off-target effects at higher concentrations that need to be considered. Ripasudil is another potent inhibitor of both ROCK isoforms. The provided data and protocols serve as a valuable resource for researchers to make informed decisions when selecting a ROCK inhibitor for their studies. It is always recommended to consult the latest literature and manufacturer's data for the most up-to-date information on inhibitor specificity and potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [H-0106 dihydrochloride specificity compared to other ROCK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607906#h-0106-dihydrochloride-specificity-compared-to-other-rock-inhibitors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com